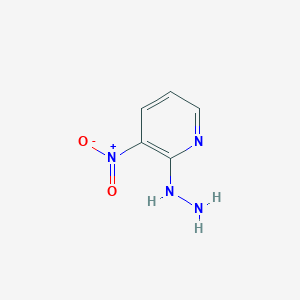

2-Hydrazino-3-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101839. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-nitropyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-8-5-4(9(10)11)2-1-3-7-5/h1-3H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDGBZPNEZMTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393824 | |

| Record name | 2-Hydrazino-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15367-16-5 | |

| Record name | 15367-16-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydrazino-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDRAZINO-3-NITROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Hydrazino-3-nitropyridine: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Importance of 2-Hydrazino-3-nitropyridine in Medicinal Chemistry

In the landscape of pharmaceutical research and development, the pyridine scaffold remains a cornerstone of drug design, featuring prominently in a multitude of approved therapeutic agents.[1] Its derivatives serve as versatile intermediates, enabling the construction of complex molecular architectures with diverse biological activities. Among these, this compound stands out as a pivotal building block. The presence of both a hydrazinyl group and a nitro group on the pyridine ring imparts a unique reactivity profile, making it an invaluable precursor for the synthesis of novel heterocyclic compounds with potential applications in various therapeutic areas, including but not limited to oncology, infectious diseases, and neurodegenerative disorders.[2][3][4]

This technical guide provides an in-depth exploration of the synthesis of this compound from its common precursor, 2-chloro-3-nitropyridine. We will delve into the mechanistic underpinnings of this transformation, offer a detailed and field-proven experimental protocol, address critical safety considerations, and outline the analytical techniques necessary for the comprehensive characterization of the final product.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The synthesis of this compound from 2-chloro-3-nitropyridine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[5][6] This class of reactions is characteristic of aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups.

Key Mechanistic Steps:

-

Nucleophilic Attack: The reaction is initiated by the attack of the nucleophilic hydrazine (specifically, the lone pair of electrons on one of the nitrogen atoms) on the electron-deficient carbon atom at the C-2 position of the pyridine ring. This position is activated towards nucleophilic attack by the electron-withdrawing effects of both the adjacent nitro group and the ring nitrogen.[6][7]

-

Formation of the Meisenheimer Complex: The nucleophilic attack disrupts the aromaticity of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][8][9] The negative charge in this intermediate is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.

-

Departure of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, which is a good leaving group. This step is typically the rate-determining step of the overall reaction.

-

Proton Transfer: A final proton transfer step, likely involving the solvent or another molecule of hydrazine, neutralizes the resulting hydrazinylpyridine to yield the final product, this compound.

The presence of the nitro group ortho to the chlorine atom is critical for the success of this reaction. Its strong electron-withdrawing nature not only activates the ring for nucleophilic attack but also stabilizes the negatively charged Meisenheimer intermediate, thereby facilitating the substitution.[6][8][9]

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes at each stage.

Reagents and Equipment

| Reagent/Equipment | Grade/Specification | Supplier (Example) | Notes |

| 2-Chloro-3-nitropyridine | 98% or higher | Sigma-Aldrich, Acros Organics | Starting material. |

| Hydrazine hydrate (N₂H₄·H₂O) | 80% or higher | Sigma-Aldrich, Fisher Scientific | Nucleophile. EXTREMELY TOXIC AND CORROSIVE. [10][11][12] |

| Acetonitrile (CH₃CN) | Anhydrous | Various | Reaction solvent. |

| Round-bottom flask | Appropriate size | Various | |

| Magnetic stirrer and stir bar | Various | ||

| Ice bath | For temperature control. | ||

| Rotary evaporator | Various | For solvent removal. | |

| Buchner funnel and filter paper | Various | For product isolation. | |

| High-vacuum pump | Various | For drying the product. |

Step-by-Step Methodology

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar.

-

Reactant Addition: To the flask, add 2-chloro-3-nitropyridine (e.g., 50 g, 316 mmol).

-

Solvent Addition: Add acetonitrile (e.g., 500 mL) to the flask and stir to dissolve the starting material.

-

Cooling: Place the flask in an ice bath and cool the solution to 0°C.

-

Nucleophile Addition: While maintaining the temperature at 0°C, slowly add hydrazine hydrate (e.g., 28 g, 474 mmol) to the reaction mixture.[13] A slight exotherm may be observed.

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature (approximately 20°C). Continue stirring for 20 hours.[13] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: After the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator. This will afford the crude 2-hydrazinyl-3-nitropyridine as a yellow solid.[13]

-

Purification (if necessary): For most applications, the crude product is of sufficient purity. If further purification is required, recrystallization from a suitable solvent such as ethanol can be performed.

-

Drying: Dry the isolated solid under high vacuum to remove any residual solvent.

Visualizing the Workflow

Caption: Reaction workflow for the synthesis of this compound.

Safety: A Paramount Consideration

The handling of hydrazine and its derivatives requires stringent safety protocols due to their high toxicity, corrosivity, and potential carcinogenicity.[10][11][12]

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.[10][11] A face shield is recommended when there is a high potential for splashing.[10]

-

Engineering Controls: All manipulations involving hydrazine hydrate must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[10][11]

-

Spill and Waste Management: In case of a spill, evacuate the area and notify the appropriate safety personnel. Do not attempt to clean up a large spill yourself.[11] All hydrazine-containing waste must be collected in a designated, properly labeled hazardous waste container.[10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and certain metals, as this can lead to violent reactions.[12][14]

-

Exposure Response: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11][12] If inhaled, move the individual to fresh air and seek immediate medical attention.[11][12]

Analytical Characterization: Confirming Product Identity and Purity

Thorough analytical characterization is essential to confirm the successful synthesis of this compound and to assess its purity.

| Analytical Technique | Expected Results |

| ¹H NMR | The proton NMR spectrum should show characteristic signals for the aromatic protons on the pyridine ring and the protons of the hydrazinyl group. The chemical shifts and coupling patterns will be consistent with the structure of the product. |

| ¹³C NMR | The carbon NMR spectrum will display the expected number of signals corresponding to the carbon atoms in the pyridine ring. |

| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the hydrazinyl group, the C=N and C=C stretching of the pyridine ring, and the asymmetric and symmetric stretching of the nitro group. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of this compound (154.13 g/mol ).[13] |

Conclusion

The synthesis of this compound from 2-chloro-3-nitropyridine is a robust and well-established transformation that proceeds through a nucleophilic aromatic substitution mechanism. By adhering to the detailed experimental protocol and stringent safety precautions outlined in this guide, researchers and drug development professionals can reliably produce this valuable intermediate for their synthetic campaigns. The comprehensive analytical characterization of the final product is crucial for ensuring its quality and suitability for subsequent chemical transformations in the pursuit of novel therapeutic agents.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ehs.unm.edu [ehs.unm.edu]

- 11. ehs.ucsb.edu [ehs.ucsb.edu]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Solubility of 2-Hydrazino-3-nitropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, influencing everything from formulation and bioavailability to purification and synthesis. 2-Hydrazino-3-nitropyridine is a key heterocyclic building block in medicinal chemistry, yet a comprehensive guide to its solubility in common organic solvents has been notably absent from the literature. This technical guide aims to fill that gap by providing a detailed analysis of the physicochemical properties of this compound that govern its solubility. In the absence of extensive published quantitative data, this guide offers a reasoned estimation of its solubility profile based on the principles of intermolecular forces and the known behavior of structurally similar compounds. Furthermore, we present a rigorous, step-by-step experimental protocol for the precise determination of its thermodynamic solubility, empowering researchers to generate reliable data in their own laboratories. This is supplemented by a discussion on computational approaches for solubility prediction, offering a valuable tool for early-stage drug discovery.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from a promising molecule to a therapeutic reality is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a drug's success.[1] Poor solubility can lead to low bioavailability, making it difficult to achieve therapeutic concentrations in the body. It can also complicate formulation development, hinder purification processes, and create obstacles in synthetic routes.

This compound is an organic compound of significant interest in pharmaceutical research.[2] Its structure, featuring a pyridine ring substituted with both a hydrazino and a nitro group, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules.[2] The presence of these functional groups imparts a unique electronic and steric profile to the molecule, influencing its reactivity and, crucially, its solubility. A thorough understanding of its solubility in various organic solvents is therefore indispensable for any researcher working with this compound.

This guide provides a deep dive into the solubility of this compound, moving beyond simple qualitative statements to offer a detailed analysis of the underlying chemical principles. We will explore its physicochemical properties, provide estimations of its solubility in a range of common organic solvents, and equip researchers with the practical knowledge to determine its solubility with high accuracy.

Physicochemical Properties of this compound

To understand the solubility of this compound, we must first examine its molecular structure and the properties that arise from it.

Chemical Structure:

Figure 1: Chemical structure of this compound.

-

Molecular Formula: C₅H₆N₄O₂[2]

-

Molecular Weight: 154.13 g/mol [2]

-

Appearance: Typically a dark yellow or orange crystalline solid.[2]

Key Functional Groups and Their Influence on Solubility:

-

Pyridine Ring: The pyridine ring is a weakly basic, aromatic heterocycle. The nitrogen atom in the ring can act as a hydrogen bond acceptor.

-

Hydrazino Group (-NHNH₂): This group is polar and can act as both a hydrogen bond donor and acceptor. The presence of the lone pair of electrons on the nitrogen atoms makes it a good nucleophile.[2]

-

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and is highly polar. It can act as a hydrogen bond acceptor.[2]

The combination of these functional groups results in a molecule with a significant dipole moment and the capacity for extensive hydrogen bonding. This suggests that this compound will be more soluble in polar solvents that can engage in these types of intermolecular interactions.

Estimated Solubility Profile of this compound

Table 1: Estimated Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Polarity (Dielectric Constant) | Hydrogen Bonding | Estimated Solubility | Rationale |

| Protic Solvents | Methanol | 32.7 | Donor & Acceptor | High | The hydroxyl group of methanol can effectively hydrogen bond with the hydrazino and nitro groups, and the pyridine nitrogen. |

| Ethanol | 24.5 | Donor & Acceptor | Moderate to High | Similar to methanol, but the longer alkyl chain slightly reduces its polarity, which may slightly decrease solubility. | |

| Isopropanol | 19.9 | Donor & Acceptor | Moderate | The bulkier isopropyl group may create some steric hindrance, potentially lowering solubility compared to methanol and ethanol. | |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | 46.7 | Acceptor | Very High | DMSO is a highly polar aprotic solvent and an excellent hydrogen bond acceptor, making it a very good solvent for this compound. |

| Dimethylformamide (DMF) | 36.7 | Acceptor | Very High | Similar to DMSO, DMF is a highly polar aprotic solvent and a strong hydrogen bond acceptor. | |

| Acetonitrile | 37.5 | Acceptor | Moderate | Acetonitrile is polar and can act as a hydrogen bond acceptor, but it is a weaker acceptor than DMSO and DMF. Synthesis of this compound is often carried out in acetonitrile, indicating at least moderate solubility. | |

| Acetone | 20.7 | Acceptor | Moderate | Acetone's polarity and ability to accept hydrogen bonds suggest moderate solubility. | |

| Nonpolar Solvents | Dichloromethane (DCM) | 9.1 | Weak Acceptor | Low to Moderate | DCM has some polarity and can interact via dipole-dipole forces, but its lack of strong hydrogen bonding capabilities will limit solubility. |

| Chloroform | 4.8 | Weak Donor | Low | Similar to DCM, chloroform is a relatively nonpolar solvent with limited ability to form strong interactions with the solute. | |

| Ethyl Acetate | 6.0 | Acceptor | Low to Moderate | The ester group can act as a hydrogen bond acceptor, but the overall polarity is lower than that of other polar aprotic solvents. | |

| Toluene | 2.4 | None | Very Low | As a nonpolar aromatic solvent, toluene is unlikely to effectively solvate the polar functional groups of this compound. | |

| Hexane | 1.9 | None | Insoluble | Hexane is a nonpolar aliphatic solvent and is expected to be a very poor solvent for this polar compound. |

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The "shake-flask" method is a gold-standard technique for determining thermodynamic (or equilibrium) solubility.

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Experimental Protocol

Materials and Equipment:

-

This compound (high purity)

-

Organic solvents (HPLC grade)

-

Analytical balance

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials.

-

Accurately add a known volume of the desired organic solvent to each vial. "Excess" means that undissolved solid should be clearly visible after equilibration.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient time to reach equilibrium. A typical duration is 24-48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.

-

Dilute the filtered sample solution with a known factor to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying the diluted concentration by the dilution factor. This value represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.

-

Figure 2: Experimental workflow for the determination of thermodynamic solubility.

Molecular Interactions Governing Solubility

The solubility of this compound is a direct consequence of the interplay of intermolecular forces between the solute and solvent molecules.

Figure 3: Key molecular interactions influencing solubility.

-

Hydrogen Bonding: This is the most significant interaction for this compound. The hydrazino group can donate two hydrogen bonds and accept electrons, while the nitro group and the pyridine nitrogen are strong hydrogen bond acceptors. Protic solvents like methanol and ethanol can effectively participate in this hydrogen bonding network, leading to high solubility. Polar aprotic solvents like DMSO and DMF are excellent hydrogen bond acceptors and can also effectively solvate the molecule.

-

Dipole-Dipole Interactions: The molecule possesses a large permanent dipole moment due to the presence of the highly polar nitro group and the electronegative nitrogen atoms. Polar solvents, both protic and aprotic, will interact favorably through dipole-dipole forces.

-

Van der Waals Forces: These are present in all interactions but are the dominant force in nonpolar solvents like toluene and hexane. These forces are generally too weak to overcome the strong cohesive forces between the polar this compound molecules, resulting in very low solubility in nonpolar solvents.

Computational Prediction of Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility, particularly in the early stages of drug discovery. Quantitative Structure-Property Relationship (QSPR) models are a powerful tool in this regard. These models use molecular descriptors, which are numerical representations of the chemical structure, to predict physicochemical properties like solubility.

While a detailed discussion of QSPR modeling is beyond the scope of this guide, it is important for researchers to be aware of this approach. Several commercial and open-source software packages are available that can predict solubility based on the input of a chemical structure. These predictions should be used as a guide and, whenever possible, validated by experimental data.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By analyzing its physicochemical properties and the principles of intermolecular forces, we have offered a reasoned estimation of its solubility profile. The detailed experimental protocol for determining thermodynamic solubility provides researchers with a practical tool to generate accurate and reliable data. A deeper understanding of the solubility of this important building block will undoubtedly facilitate its use in the synthesis of novel therapeutic agents and advance the field of drug discovery.

References

A Comprehensive Spectroscopic Guide to 2-Hydrazino-3-nitropyridine: Elucidating Structure Through NMR, IR, and MS Data

Introduction: The Significance of 2-Hydrazino-3-nitropyridine in Modern Drug Discovery

This compound is a pivotal molecular scaffold in the landscape of medicinal chemistry and drug development.[1] As a substituted pyridine, it belongs to a class of heterocyclic compounds that are integral to a vast number of pharmaceuticals. The strategic placement of a hydrazino group at the 2-position and a nitro group at the 3-position creates a unique electronic and structural environment, rendering it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[2] The hydrazino moiety offers a reactive site for forming hydrazones and other derivatives, while the electron-withdrawing nitro group significantly influences the reactivity and physicochemical properties of the pyridine ring.[1]

A precise and unambiguous characterization of this molecule is paramount for any research and development endeavor. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By delving into the interpretation of this data, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of its structural features, thereby facilitating its effective utilization in their scientific pursuits.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound, providing the most direct evidence of its identity. For this compound, the data robustly confirms the expected molecular formula, C₅H₆N₄O₂.

| Technique | Ionization Mode | Observed m/z | Interpretation |

| Electrospray Ionization (ESI) | Positive | 155.1 | [M+H]⁺ |

The observation of a protonated molecule at an m/z of 155.1 in ESI-MS is consistent with the calculated molecular weight of 154.13 g/mol for this compound.[3] This foundational piece of data provides a high degree of confidence in the gross molecular formula of the synthesized compound before proceeding to more detailed structural elucidation with NMR and IR spectroscopy.

Experimental Protocol for Mass Spectrometry

A standard protocol for acquiring the ESI-MS data is as follows:

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: A quadrupole or ion trap mass spectrometer equipped with an electrospray ionization source is utilized.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

ESI Source Parameters:

-

Capillary Voltage: 3.5-4.5 kV

-

Nebulizing Gas (N₂): Flow rate adjusted to ensure a stable spray.

-

Drying Gas (N₂): Temperature set to 300-350 °C.

-

-

Mass Analyzer: The instrument is set to scan a mass range of m/z 50-500 in positive ion mode.

-

Data Acquisition and Processing: The data is acquired and processed using the instrument's software to identify the peak corresponding to the protonated molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity of a molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete structural assignment of this compound can be achieved.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the three aromatic protons on the pyridine ring and the protons of the hydrazino group.

| Predicted ¹H NMR Data (in DMSO-d₆) | ||||

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 8.1 - 8.3 | Doublet of doublets | J = ~4.5, ~1.5 | 1H |

| H-4 | 7.9 - 8.1 | Doublet of doublets | J = ~8.5, ~1.5 | 1H |

| H-5 | 6.8 - 7.0 | Doublet of doublets | J = ~8.5, ~4.5 | 1H |

| -NH- | 8.5 - 9.5 | Broad Singlet | - | 1H |

| -NH₂ | 4.5 - 5.5 | Broad Singlet | - | 2H |

Interpretation:

-

Aromatic Protons (H-4, H-5, H-6): The pyridine ring protons will appear in the aromatic region of the spectrum. The H-6 proton is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom of the pyridine ring. The H-4 proton will also be downfield due to the influence of the adjacent electron-withdrawing nitro group. The H-5 proton is anticipated to be the most upfield of the aromatic protons. The coupling between these protons (ortho coupling between H-4 and H-5, meta coupling between H-4 and H-6, and ortho coupling between H-5 and H-6) will result in a doublet of doublets splitting pattern for each.

-

Hydrazino Protons (-NH- and -NH₂): The protons of the hydrazino group are expected to appear as broad singlets due to quadrupole broadening from the adjacent nitrogen atoms and potential chemical exchange. The -NH- proton, being directly attached to the pyridine ring, will likely be more deshielded than the terminal -NH₂ protons. In hydrazine derivatives, it is common for NH protons to resonate downfield, often in the range of δ = 8–11 ppm.[4]

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show five distinct signals, one for each carbon atom in the pyridine ring.

| Predicted ¹³C NMR Data (in DMSO-d₆) | |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158 - 162 |

| C-3 | 135 - 140 |

| C-4 | 130 - 135 |

| C-5 | 110 - 115 |

| C-6 | 145 - 150 |

Interpretation:

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom.[5]

-

C-2: This carbon is directly attached to two nitrogen atoms (one in the ring and one from the hydrazino group), leading to a significant downfield shift.

-

C-3: The attachment of the strongly electron-withdrawing nitro group will cause a downfield shift for this carbon.

-

C-4 and C-6: These carbons are in the ortho and para positions relative to the hydrazino group and will be influenced by both the ring nitrogen and the substituents. C-6 is expected to be more deshielded due to its proximity to the ring nitrogen.

-

C-5: This carbon is expected to be the most upfield of the ring carbons, being in the meta position to the nitro group and ortho to a carbon bearing a proton.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

The instrument should be properly tuned and shimmed for the specific sample and solvent.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Approximately 16 ppm, centered around 8 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., with broadband proton decoupling).

-

Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[6]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the characteristic functional groups present in a molecule by detecting their vibrational frequencies.

| Predicted IR Absorption Bands | |

| Frequency Range (cm⁻¹) | Vibrational Mode |

| 3400 - 3200 | N-H stretching (hydrazino group) |

| 3100 - 3000 | C-H stretching (aromatic) |

| 1620 - 1580 | C=N and C=C stretching (pyridine ring) |

| 1550 - 1500 | N-O asymmetric stretching (nitro group) |

| 1360 - 1320 | N-O symmetric stretching (nitro group) |

| 1600 - 1450 | N-H bending (hydrazino group) |

Interpretation:

-

N-H Stretching: The presence of the hydrazino group will be clearly indicated by one or more strong to medium intensity bands in the 3400-3200 cm⁻¹ region, corresponding to the N-H stretching vibrations.[4]

-

Aromatic C-H Stretching: Weak to medium bands just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the pyridine ring.

-

Pyridine Ring Vibrations: The C=N and C=C stretching vibrations within the aromatic ring typically appear in the 1620-1580 cm⁻¹ region.

-

Nitro Group Vibrations: The nitro group will exhibit two strong and characteristic absorption bands: an asymmetric stretching vibration between 1550-1500 cm⁻¹ and a symmetric stretching vibration between 1360-1320 cm⁻¹.

-

N-H Bending: The N-H bending (scissoring) vibration of the amino group is expected in the 1600-1450 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is commonly used for solid samples.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument is typically set to scan from 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Integrated Spectroscopic Analysis Workflow

The effective characterization of this compound relies on the synergistic use of MS, NMR, and IR spectroscopy. The following workflow illustrates the logical progression of this analysis.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through mass spectrometry, NMR, and IR spectroscopy provides a robust and detailed understanding of its molecular structure. While mass spectrometry confirms the elemental composition, NMR spectroscopy offers an unparalleled view of the atomic connectivity and electronic environment of each proton and carbon atom. Complementing this, IR spectroscopy provides definitive evidence for the presence of key functional groups. This guide, by presenting both the spectral data and the underlying principles of their interpretation, serves as a vital resource for scientists engaged in the synthesis and application of this important heterocyclic compound, ensuring its accurate identification and paving the way for its successful use in the development of novel chemical entities.

References

- 1. 3-Hydroxy-2-nitropyridine(15128-82-2) 1H NMR [m.chemicalbook.com]

- 2. CAS 15367-16-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13Carbon NMR [chem.ch.huji.ac.il]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-Hydrazino-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydrazino-3-nitropyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its reactive functional groups. Understanding its thermal stability and decomposition pathways is paramount for safe handling, storage, and application, particularly in contexts involving elevated temperatures or energetic processes. This guide provides a comprehensive overview of the anticipated thermal behavior of this compound, drawing upon established principles of thermal analysis for analogous energetic materials. While specific experimental data for this compound is not extensively available in the public domain, this document synthesizes information from related hydrazine and nitropyridine derivatives to construct a predictive framework for its thermal properties. We will explore the theoretical underpinnings of its decomposition, outline detailed experimental protocols for its characterization, and present hypothetical decomposition mechanisms.

Introduction: The Chemical Landscape of this compound

This compound is a substituted pyridine ring, featuring a hydrazino (-NHNH2) group at the 2-position and a nitro (-NO2) group at the 3-position. This unique arrangement of an electron-donating hydrazino group and a powerful electron-withdrawing nitro group on a pyridine core suggests a molecule with a complex electronic nature and a predisposition towards energetic decomposition.

The hydrazino moiety is a well-known functional group in energetic materials, valued for the high heat of formation associated with the N-N bond.[1] The nitro group, a common component of explosives, serves as an internal oxidant. The pyridine ring itself provides a thermally stable aromatic scaffold, but the interplay of these substituents is expected to significantly influence the overall thermal behavior of the molecule.

Key Structural Features Influencing Thermal Stability:

-

Hydrazino Group: Prone to oxidation and decomposition, releasing nitrogen gas (N2) and ammonia (NH3).[2]

-

Nitro Group: A strong oxidizing agent that can react with the hydrazino group or the pyridine ring upon thermal activation.

-

Pyridine Ring: A relatively stable aromatic system, but its stability can be compromised by the presence of the energetic functional groups.

Due to these features, this compound is classified as an energetic material, and its handling requires adherence to strict safety protocols.[3][4]

Assessing Thermal Stability: Methodologies and Expected Outcomes

The thermal stability of a compound is typically investigated using a suite of thermoanalytical techniques. For an energetic material like this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary tools.[4]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] This technique is invaluable for identifying melting points, phase transitions, and exothermic decomposition events.

Expected DSC Profile for this compound:

A typical DSC thermogram for an organic high explosive often shows a melting endotherm followed by one or more exothermic decomposition peaks.[4] For this compound, we can anticipate a sharp endothermic peak corresponding to its melting point, followed by a significant exothermic event indicating its decomposition. The onset temperature of this exotherm is a critical parameter for assessing its thermal stability.

Table 1: Predicted DSC Data for this compound (Hypothetical)

| Parameter | Predicted Value | Significance |

| Melting Point (T_m) | 150 - 180 °C | Indicates the transition from solid to liquid phase. |

| Onset of Decomposition (T_onset) | 180 - 220 °C | The temperature at which decomposition begins. A key indicator of thermal stability. |

| Peak Decomposition Temperature (T_peak) | 200 - 250 °C | The temperature at which the rate of decomposition is at its maximum. |

| Enthalpy of Decomposition (ΔH_d) | > 1000 J/g | The amount of energy released during decomposition. A higher value indicates greater energetic potential. |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[4] This technique is used to determine the temperature at which a material begins to lose mass due to decomposition and to identify the different stages of decomposition.

Expected TGA Profile for this compound:

The TGA curve for this compound is expected to show a stable baseline until the onset of decomposition, at which point a rapid mass loss will be observed. The decomposition may occur in one or multiple steps, corresponding to the sequential loss of different molecular fragments.

Table 2: Predicted TGA Data for this compound (Hypothetical)

| Parameter | Predicted Value | Significance |

| Onset of Mass Loss (T_onset) | 180 - 220 °C | Correlates with the onset of decomposition observed in DSC. |

| Major Mass Loss Stage | 200 - 300 °C | Indicates the primary decomposition of the molecule. |

| Residual Mass | < 10% | A low residual mass suggests a complete and energetic decomposition. |

The Decomposition Pathway: A Mechanistic Exploration

The decomposition of energetic materials is a complex process involving a cascade of chemical reactions. For this compound, the decomposition is likely initiated by the weakest bond in the molecule, which is predicted to be the N-N bond in the hydrazino group or the C-NO2 bond.[5]

Proposed Initial Decomposition Steps:

-

Homolytic Cleavage of the N-N Bond: This would lead to the formation of a pyridyl radical and a hydrazinyl radical (•NH2).

-

Homolytic Cleavage of the C-NO2 Bond: This would generate a pyridyl radical and a nitrogen dioxide radical (•NO2).

-

Intramolecular Hydrogen Transfer: A hydrogen atom from the hydrazino group could transfer to the nitro group, forming an aci-nitro intermediate, which is often a precursor to decomposition.

Following these initial steps, a complex series of radical reactions would ensue, leading to the formation of stable gaseous products such as N2, H2O, CO2, and CO. The presence of the pyridine ring suggests that the formation of solid carbonaceous residue is also possible.

Hypothetical Decomposition Mechanism:

Caption: Hypothetical decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition characteristics of this compound, the following experimental protocols are recommended.

Differential Scanning Calorimetry (DSC) Protocol

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample from ambient temperature to 350 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

-

Data Analysis: Analyze the resulting thermogram to determine the melting point, onset of decomposition, peak decomposition temperature, and enthalpy of decomposition.

Thermogravimetric Analysis (TGA) Protocol

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a ceramic TGA pan.

-

Instrument Setup: Place the sample pan into the TGA furnace.

-

Thermal Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

-

Data Analysis: Analyze the resulting thermogram to determine the onset of mass loss, the temperatures of different decomposition stages, and the final residual mass.

Experimental Workflow:

Caption: Workflow for the thermal analysis of this compound.

Safety Considerations

Given its potential energetic nature, all handling of this compound should be conducted with extreme caution in a controlled laboratory setting.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-resistant lab coats, and gloves.

-

Small Quantities: Work with the smallest possible quantities of the material.

-

Avoid Ignition Sources: Keep the material away from heat, sparks, and open flames.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any decomposition products.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is limited in the available literature, a comprehensive understanding of its potential behavior can be extrapolated from the known properties of related energetic materials. The presence of both a hydrazino and a nitro group on a pyridine ring suggests a compound with significant energetic potential and a complex decomposition pathway. The experimental protocols outlined in this guide provide a robust framework for the empirical characterization of this material. A thorough understanding of its thermal properties is essential for ensuring its safe handling and for unlocking its full potential in various scientific and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mrzgroup.umd.edu [mrzgroup.umd.edu]

- 4. chimia.ch [chimia.ch]

- 5. Computational Study on N-N Homolytic Bond Dissociation Enthalpies of Hydrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nitro Group's Dominant Influence: A Deep Dive into the Electronic Landscape of 2-Hydrazino-3-nitropyridine

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the profound electronic effects of the nitro group on the molecular structure and reactivity of 2-hydrazino-3-nitropyridine. As a potent electron-withdrawing group, the nitro substituent fundamentally alters the electron density distribution across the pyridine ring, significantly impacting its chemical behavior and potential applications in medicinal chemistry and materials science.

The Dual Nature of the Nitro Group: Inductive and Resonance Effects

The nitro group (–NO₂) exerts its powerful influence through a combination of two key electronic mechanisms: the inductive effect (-I) and the resonance effect (-M).[1][2]

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon atom of the pyridine ring through the sigma (σ) bonds.[2][3] This effect decreases with distance but significantly contributes to the overall electron-deficient character of the aromatic system.

-

Resonance Effect (-M): The nitro group can delocalize pi (π) electrons from the aromatic ring onto its own oxygen atoms.[4] This is particularly effective when the nitro group is in positions ortho or para to a donating group or the ring nitrogen, leading to the formation of resonance structures with a positive charge on the ring.[5][6]

These combined effects make the nitro group one of the strongest electron-withdrawing groups, profoundly deactivating the aromatic ring towards electrophilic substitution and activating it for nucleophilic attack.[7][8]

Modulating the Pyridine Ring: An Electron Sink

In this compound, the nitro group at the 3-position, along with the inherent electron-withdrawing nature of the pyridine nitrogen, renders the entire heterocyclic system significantly electron-deficient.[7] This electron deficiency is not uniform and is most pronounced at the ortho and para positions relative to the nitro group.[9]

The presence of the electron-donating hydrazino group (-NHNH₂) at the 2-position introduces a competing electronic influence. The lone pair of electrons on the nitrogen atoms of the hydrazino group can be donated into the pyridine ring through the resonance effect (+M). However, the powerful electron-withdrawing capacity of the nitro group generally dominates, creating a "push-pull" electronic environment.

The interplay of these groups dictates the molecule's reactivity. The electron-poor nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, a reaction that is typically difficult for benzene derivatives.[8][10]

Caption: Resonance delocalization in this compound.

Impact on Reactivity and Acidity/Basicity

The electronic tug-of-war within this compound has significant consequences for its chemical reactivity and acid-base properties.

-

Nucleophilic Aromatic Substitution: The electron-deficient pyridine ring is activated towards attack by nucleophiles. The positions ortho and para to the nitro group are particularly activated.[11]

-

Acidity of the Hydrazino Group: The strong electron-withdrawing nature of the 3-nitro group increases the acidity of the N-H protons of the hydrazino group. By pulling electron density away, it stabilizes the resulting conjugate base.

-

Basicity of the Pyridine Nitrogen: Conversely, the electron-withdrawing effect of the nitro group decreases the basicity of the pyridine ring nitrogen. The lone pair on the nitrogen is less available to accept a proton.[5]

Spectroscopic Signatures of Electronic Effects

The electronic perturbations caused by the nitro group are readily observable through various spectroscopic techniques.

| Spectroscopic Technique | Expected Effect of the Nitro Group |

| ¹H NMR | Protons on the pyridine ring will be deshielded and appear at a higher chemical shift (downfield) due to the reduced electron density.[12] |

| ¹³C NMR | Carbon atoms of the pyridine ring, particularly those ortho and para to the nitro group, will also be deshielded.[13] |

| IR Spectroscopy | The characteristic symmetric and asymmetric stretching vibrations of the N-O bonds in the nitro group will be prominent. The position of these bands can be influenced by the electronic environment.[12] |

| UV-Vis Spectroscopy | The presence of the nitro and hydrazino groups in conjugation with the pyridine ring will lead to characteristic absorption bands in the UV-Vis spectrum.[14] |

Experimental Protocols for Characterization

Protocol 1: Synthesis of this compound

A common synthetic route involves the nucleophilic substitution of a suitable precursor, such as 2-chloro-3-nitropyridine, with hydrazine hydrate.[15]

Step-by-Step Methodology:

-

Dissolve 2-chloro-3-nitropyridine in a suitable solvent like acetonitrile.

-

Cool the solution in an ice bath (0°C).

-

Slowly add hydrazine hydrate to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 20 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Caption: Workflow for the synthesis of this compound.

Protocol 2: Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Dissolve a small sample of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Analyze the chemical shifts, coupling constants, and integration to confirm the structure and assess the electronic environment of the protons and carbons.

FTIR Spectroscopy:

-

Prepare a sample of the compound as a KBr pellet or a thin film.

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the N-O stretching of the nitro group and the N-H stretching of the hydrazino group.

Quantitative Insights: Hammett Constants

The electronic effect of a substituent can be quantified using Hammett constants (σ). The nitro group has a large positive σ value, indicating its strong electron-withdrawing nature. For instance, the σₚ value for the nitro group is +0.78, while the σₘ value is +0.71.[16][17] These values are crucial for quantitative structure-activity relationship (QSAR) studies in drug design, helping to predict how changes in electronic properties will affect biological activity.[18][19]

Conclusion and Future Directions

The electronic effects of the nitro group in this compound are profound and multifaceted. Its strong electron-withdrawing inductive and resonance effects create an electron-deficient pyridine ring, which in turn governs the molecule's reactivity, spectroscopic properties, and acidity/basicity. A thorough understanding of these electronic principles is paramount for researchers and drug development professionals seeking to utilize this and similar scaffolds for the rational design of new pharmaceuticals and functional materials. Future research could focus on further computational studies to precisely map the electron density distribution and explore the impact of substituting other groups on the pyridine ring to fine-tune its electronic properties for specific applications.[20][21]

References

- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Though the nitro group is electron-withdrawing by resonance, when... | Study Prep in Pearson+ [pearson.com]

- 4. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. brainly.com [brainly.com]

- 8. Nitro compound - Wikipedia [en.wikipedia.org]

- 9. Solved Does the NO2 group on the pyridine ring make the ring | Chegg.com [chegg.com]

- 10. Pyridine - Wikipedia [en.wikipedia.org]

- 11. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chempap.org [chempap.org]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. web.viu.ca [web.viu.ca]

- 17. scispace.com [scispace.com]

- 18. Electron withdrawing group: Significance and symbolism [wisdomlib.org]

- 19. A Study on the Effect of the Substituent against PAK4 Inhibition Using In Silico Methods | MDPI [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 2-Hydrazino-3-nitropyridine for Research and Development

Section 1: Introduction and Compound Profile

2-Hydrazino-3-nitropyridine is an organic compound featuring a pyridine core substituted with both a hydrazino (-NHNH₂) and a nitro (-NO₂) group.[1] This unique combination of functional groups makes it a valuable building block and intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialized chemical entities.[1] However, the very reactivity that makes this compound useful also introduces significant potential hazards. The presence of the hydrazino moiety, a derivative of the highly toxic and reactive chemical hydrazine, alongside an energetic nitro group, necessitates a robust and well-informed safety protocol.[1][2][3]

This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the hazards associated with this compound and outlines detailed safety precautions, handling protocols, and emergency procedures. The objective is to foster a culture of safety by explaining the causality behind each recommendation, ensuring that all laboratory operations involving this compound are conducted with the highest degree of care.

| Property | Value | Reference |

| Chemical Name | This compound | [4] |

| Synonyms | (3-Nitropyridin-2-yl)hydrazine, (3-Nitro-Pyridin-2-Yl)-Hydrazine | [1][4] |

| CAS Number | 15367-16-5 | [4][5] |

| Molecular Formula | C₅H₆N₄O₂ | [1][4] |

| Molecular Weight | 154.13 g/mol | [4] |

| Physical State | Solid | [4] |

| Melting Point | 173 - 175 °C | [4] |

Section 2: Hazard Identification and Risk Assessment

A thorough understanding of the specific hazards is the foundation of safe laboratory practice. The risks associated with this compound stem directly from its chemical structure.

GHS Hazard Classification:

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

| Hazard Class | Hazard Code | Description | Reference |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5][6] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4][5] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [4] |

Expert Analysis of Functional Group Risks:

While the official classification provides a baseline, a deeper analysis of the functional groups is critical for a complete risk assessment.

-

Hydrazino Group (-NHNH₂): Hydrazine and its derivatives are a class of compounds with significant toxicological profiles.[7] They are known to be acutely toxic, corrosive, and potential sensitizers.[2][3] Chronic exposure to some hydrazines is linked to carcinogenic effects.[2][8] Although this compound is a substituted derivative, it is prudent to handle it with the caution afforded to the entire hydrazine class, assuming potential for systemic toxicity upon absorption.

-

Nitro Group (-NO₂): The nitro group is an electron-withdrawing group that can increase the reactivity of the molecule.[1] More importantly, it is an energetic functional group. While the Safety Data Sheet (SDS) for this specific compound indicates it is not explosive and has a low NFPA reactivity rating of 0, compounds containing both nitro and amino/hydrazino groups can sometimes form thermally unstable or shock-sensitive materials.[4] Thermal decomposition can generate toxic nitrogen oxides.[4] Therefore, exposure to high temperatures, strong heating, or incompatible materials should be strictly avoided.[9]

Trustworthiness through Cautious Interpretation: The product is reported as stable under normal handling and storage conditions.[4] However, the inherent risks of its constituent functional groups demand a conservative approach. The established protocols in this guide are designed as a self-validating system to mitigate both the documented hazards and the potential, uncharacterized risks.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered safety approach combining engineering controls and PPE is mandatory.

Engineering Controls:

-

Chemical Fume Hood: All manipulations of this compound, including weighing, mixing, and transferring, must be performed inside a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[2][10]

-

Safety Shower and Eyewash Station: An emergency safety shower and eyewash station must be immediately accessible in the laboratory area where the compound is handled.[4]

Personal Protective Equipment (PPE):

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

| Protection Type | Specification | Rationale and Causality |

| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[2][11] | Prevents skin contact, mitigating the risk of irritation (H315) and potential systemic absorption. |

| Eye Protection | Chemical safety goggles. A face shield should be worn over goggles if there is a splash hazard.[3][4] | Protects against dust or splashes, preventing serious eye irritation (H319). |

| Body Protection | Flame-resistant lab coat and full-length pants.[3] | Provides a barrier against accidental spills and contact with contaminated surfaces. |

| Footwear | Closed-toe shoes made of a non-porous material.[4] | Protects feet from spills. |

| Respiratory Protection | Not required if work is conducted within a certified fume hood. In case of inadequate ventilation, a NIOSH-approved respirator is necessary.[4] | Prevents respiratory tract irritation (H335) from airborne dust. |

Section 4: Standard Operating Procedure (SOP) for Safe Handling

This section details a step-by-step protocol for a common laboratory task: weighing the solid compound and preparing a stock solution.

Experimental Protocol: Weighing and Dissolving this compound

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Gather all necessary equipment: analytical balance, weigh paper/boat, spatula, beaker, stir bar, appropriate solvent, and wash bottle.

-

Don all required PPE as specified in Table 3.

-

-

Weighing:

-

Place a tared weigh boat on the analytical balance inside the fume hood.

-

Carefully transfer the desired amount of this compound from its storage container to the weigh boat using a clean spatula.

-

Perform this transfer slowly and deliberately to minimize dust generation.

-

Securely close the primary storage container immediately after dispensing.

-

-

Dissolving:

-

Place the beaker containing the stir bar and the appropriate volume of solvent on a stir plate inside the fume hood.

-

Carefully add the weighed solid to the solvent.

-

Use the wash bottle with a small amount of solvent to rinse any residual solid from the weigh boat into the beaker.

-

Begin stirring until the solid is fully dissolved.

-

-

Cleanup and Waste Disposal:

-

Dispose of the used weigh boat and any contaminated wipes in a designated solid hazardous waste container.

-

Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent-dampened cloth, disposing of it in the same waste container.

-

Remove gloves and wash hands thoroughly with soap and water.

-

Diagram: Safe Handling Workflow

This diagram illustrates the logical flow of the handling procedure, emphasizing the integration of safety checks.

Caption: Workflow for weighing and dissolving this compound.

Section 5: Storage and Incompatibility

Proper storage is crucial for maintaining the stability of the compound and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] The storage area should be designated for hazardous chemicals.

-

Incompatible Materials: Keep away from strong oxidizing agents (e.g., hydrogen peroxide, nitric acid, permanganates) and strong acids.[4][12] The hydrazine moiety is a strong reducing agent and can react violently with oxidizers, potentially leading to ignition or explosion.[9][12]

Section 6: Emergency Procedures

A clear and rehearsed emergency plan is essential.

Spill Response:

-

Minor Spill (in fume hood):

-

Major Spill (outside fume hood):

First-Aid Measures:

Immediate and correct first aid can significantly reduce the severity of an exposure.

| Exposure Route | First-Aid Protocol | Reference |

| Inhalation | Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [4][10] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention. | [4][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [4][5] |

Diagram: Emergency Response Decision Tree

Caption: Decision-making flowchart for emergency response.

Section 7: Waste Disposal

Chemical waste must be handled responsibly to protect personnel and the environment.

-

Segregation: All waste contaminated with this compound (including excess solid, contaminated PPE, and cleaning materials) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[3]

-

Disposal: The waste must be disposed of through an authorized hazardous waste management service.[4] Procedures may include incineration in a facility equipped with afterburners and scrubbers to handle nitrogenous compounds.[4] Never dispose of this chemical down the drain or in regular trash.

Section 8: Conclusion

This compound is a valuable synthetic intermediate, but its handling demands respect for its inherent hazards. A safety-first mindset, grounded in a thorough understanding of its chemical properties, is paramount. By consistently implementing robust engineering controls, utilizing appropriate PPE, and adhering to the established handling and emergency protocols outlined in this guide, researchers can mitigate the risks and work with this compound safely and effectively.

Section 9: References

-

SynQuest Laboratories, Inc. (2016). This compound Safety Data Sheet. Retrieved from SynQuest Labs. [Source: Synquest Labs, URL: https://www.synquestlabs.com/sds/4H55-1-Z4.pdf]

-

ChemicalBook. (2023). This compound - Safety Data Sheet. Retrieved from ChemicalBook. [Source: ChemicalBook, URL: https://www.chemicalbook.com/sds/cas/15367-16-5_cb4492883.htm]

-

Environmental Health & Safety, University of New Mexico. Hydrazine Standard Operating Procedure Template. Retrieved from UNM EHS. [Source: UNM EHS, URL: https://ehs.unm.edu/forms/sop-template-hydrazine.pdf]

-

Environmental Health & Safety, UC Santa Barbara. Standard Operating Procedure: Hydrazine. Retrieved from UCSB EHS. [Source: UCSB EHS, URL: https://www.ehs.ucsb.edu/files/docs/sop/hydrazineSOP.pdf]

-

ChemicalBook. Chemical Label: this compound. Retrieved from ChemicalBook. [Source: ChemicalBook, URL: https://www.chemicalbook.com/Label/15367-16-5.gif]

-

Apollo Scientific. (2023). 2-Hydroxy-3-nitropyridine Safety Data Sheet. Retrieved from Apollo Scientific. [Source: Apollo Scientific, URL: https://www.apolloscientific.co.uk/msds/OR29812_msds.pdf]

-

Laboratory Safety. (2018). Standard Operating Procedure (SOP): Hydrazine. Retrieved from a university safety resource. [Source: University of Texas at Dallas, URL: https://labsafety.utdallas.edu/wp-content/uploads/2018/07/SOP-Hydrazine.pdf]

-

Arxada. Performance Chemicals Hydrazine. Retrieved from Arxada. [Source: Arxada, URL: https://www.arxada.com/assets/uploads/2021/08/Hydrazine-Handling-and-Storage-Brochure.pdf]

-

Sigma-Aldrich. (2023). SAFETY DATA SHEET: Hydrazine solution. Retrieved from Sigma-Aldrich. [Source: Sigma-Aldrich, URL: https://www.sigmaaldrich.com/US/en/sds/sial/225819]

-

Defense Technical Information Center. (1979). Safety and Handling of Hydrazine. Retrieved from DTIC. [Source: DTIC, URL: https://apps.dtic.mil/sti/pdfs/ADA078947.pdf]

-

Thermo Fisher Scientific. (2021). SAFETY DATA SHEET: 3-Nitropyridine. Retrieved from Thermo Fisher Scientific. [Source: Thermo Fisher Scientific, URL: https://www.fishersci.com/sds/19627_ALFA%20A19627.PDF]

-

Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Hydroxy-3-nitropyridine. Retrieved from Fisher Scientific. [Source: Fisher Scientific, URL: https://www.fishersci.com/sds/AA17768_AGHS.PDF]

-

Fisher Scientific. (2021). SAFETY DATA SHEET: 2-Hydrazinopyridine. Retrieved from Fisher Scientific. [Source: Fisher Scientific, URL: https://www.fishersci.com/sds/AC12117_AGHS.PDF]

-

CymitQuimica. CAS 15367-16-5: this compound. Retrieved from CymitQuimica. [Source: CymitQuimica, URL: https://www.cymitquimica.com/cas/15367-16-5]

-

University of Notre Dame Risk Management & Safety. Hydrazine. Retrieved from Notre Dame RMS. [Source: Notre Dame RMS, URL: https://riskmanagement.nd.edu/assets/385330/hydrazine_sop_8_2020_.pdf]

-

ChemicalBook. This compound synthesis. Retrieved from ChemicalBook. [Source: ChemicalBook, URL: https://www.chemicalbook.com/synthesis/15367-16-5.html]

-

ChemicalBook. This compound | 15367-16-5. Retrieved from ChemicalBook. [Source: ChemicalBook, URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4492883.htm]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from NJ DOH. [Source: NJ DOH, URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0997.pdf]

-

Welch, K., & D'Alessandro, A. (2023). Hydrazine Toxicology. In StatPearls. StatPearls Publishing. [Source: NCBI Bookshelf, URL: https://www.ncbi.nlm.nih.gov/books/NBK560738/]

-

Chenoweth, K., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry A, 113(31), 8753–8761. [Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/19601610/]

-

National Technical Information Service. (2002). Decomposition of Azo & Hydrazo linked Bis Triazines. Retrieved from NTIS. [Source: NTIS, URL: https://www.ntis.gov/search/product/download?op=d&id=DE2002760205]

References

- 1. CAS 15367-16-5: this compound | CymitQuimica [cymitquimica.com]

- 2. ehs.unm.edu [ehs.unm.edu]

- 3. ehs.ucsb.edu [ehs.ucsb.edu]

- 4. synquestlabs.com [synquestlabs.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. chemical-label.com [chemical-label.com]

- 7. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. nj.gov [nj.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. artscimedia.case.edu [artscimedia.case.edu]

- 11. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 12. arxada.com [arxada.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

The Synthetic Utility of 2-Hydrazino-3-nitropyridine: A Guide to the Construction of Fused Heterocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Hydrazino-3-nitropyridine is a pivotal reagent in modern organic synthesis, primarily recognized for its role as a versatile precursor in the construction of nitrogen-containing fused heterocyclic compounds.[1] Its unique molecular architecture, featuring a nucleophilic hydrazine moiety ortho to an electron-withdrawing nitro group on a pyridine scaffold, dictates its reactivity and renders it an invaluable tool for the synthesis of complex molecules with potential pharmaceutical applications. This guide provides an in-depth exploration of the applications of this compound, with a focus on the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds of significant interest in medicinal chemistry. Detailed experimental protocols, mechanistic insights, and critical process parameters are presented to enable researchers to effectively utilize this reagent in their synthetic endeavors.

Introduction: Chemical Profile and Significance

This compound (CAS No. 15367-16-5) is a crystalline solid, typically appearing as a dark yellow or orange powder.[1] The presence of both a hydrazine (-NHNH2) and a nitro (-NO2) group on the pyridine ring confers a unique chemical reactivity to the molecule. The hydrazine group serves as a potent binucleophile, while the adjacent nitro group modulates the electronic properties of the pyridine ring, influencing its reactivity in cyclization reactions.[1] This strategic arrangement of functional groups makes this compound an ideal building block for the synthesis of fused heterocyclic systems, particularly those containing a pyrazole ring fused to the pyridine core.[2][3] The resulting pyrazolo[3,4-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial and antitumor properties.[4]

Synthesis of this compound: A Standard Protocol

The most common and efficient laboratory-scale synthesis of this compound involves the nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with hydrazine hydrate.[5] The electron-withdrawing effect of the nitro group at the 3-position activates the chlorine atom at the 2-position towards nucleophilic attack.

Protocol 2.1: Synthesis of this compound

Materials:

-

2-Chloro-3-nitropyridine

-

Hydrazine hydrate (80% solution in water is commonly used)

-

Acetonitrile (or another suitable polar aprotic solvent)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-nitropyridine (1.0 eq.) in acetonitrile.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add hydrazine hydrate (1.5 - 2.0 eq.) to the stirred solution. The addition should be dropwise to control any exotherm.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-